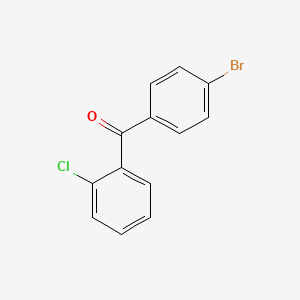

4-Bromo-2'-chlorobenzophénone

Vue d'ensemble

Description

Synthesis Analysis

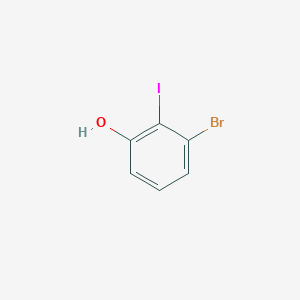

The synthesis of related bromophenol and chlorophenol compounds is often achieved through reactions involving phenol precursors in the presence of bromide or chloride ions. For example, the formation of 2,4,6-tribromophenol results from the chlorination of water containing phenol and bromide ion at a specific pH . Schiff base compounds containing bromo and chloro substituents are synthesized through condensation reactions, as demonstrated by the synthesis of various Schiff bases in the papers . These methods could potentially be adapted for the synthesis of 4-Bromo-2'-chlorobenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) . These studies reveal the crystalline structure, molecular geometry, and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the stability and reactivity of the compounds. The molecular structure of 4-Bromo-2'-chlorobenzophenone could be similarly analyzed to determine its conformation and electronic properties.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving bromophenols and chlorophenols, including oxidative degradation, chlorination, and photoreaction mechanisms . These reactions lead to the formation of a wide range of products, including dibenzodioxins, dibenzofurans, and other halogenated compounds. The reactivity of bromine and chlorine substituents is highlighted, with bromine often acting as a better leaving group, influencing the yield and type of products formed . The chemical reactions of 4-Bromo-2'-chlorobenzophenone would likely follow similar pathways, with its reactivity being influenced by the presence of both bromo and chloro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols and chlorophenols are influenced by their molecular structure and the nature of their substituents. The papers describe how factors such as pH, the presence of other ions like ammonium or bromide, and solvent type can affect the transformation and degradation processes of these compounds . Computational studies provide insights into the electronic properties, vibrational frequencies, and potential for use in nonlinear optical (NLO) materials . The physical and chemical properties of 4-Bromo-2'-chlorobenzophenone would need to be experimentally determined, but they are expected to be similar to those of the related compounds discussed in the papers.

Applications De Recherche Scientifique

Analyse des propriétés optiques

4-Bromo-2'-chlorobenzophénone: a été étudié pour ses propriétés optiques, en particulier dans le contexte des cristaux organiques non linéaires. L'analyse UV-Vis est utilisée pour examiner ces propriétés, qui sont cruciales pour diverses applications optiques .

Intermédiaire OLED

Ce composé est utilisé comme intermédiaire dans la fabrication de diodes électroluminescentes organiques (OLED). La technologie OLED est largement utilisée dans les écrans de smartphones, de téléviseurs et d'autres appareils en raison de sa couleur et de son efficacité supérieures .

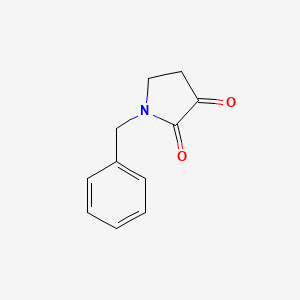

Synthèse d'hétérocycles

Les composés hétérocycliques constituent une classe importante de composés organiques avec des applications très variées, y compris les produits pharmaceutiques et les produits agrochimiques. Ce composé est utilisé dans leur synthèse .

Production de cristaux liquides

Les cristaux liquides constituent un autre domaine d'application pour le This compound, où il agit comme intermédiaire. Les cristaux liquides sont essentiels à la technologie LCD utilisée dans les écrans .

Synthèse chimique

Le composé est impliqué dans divers processus de synthèse chimique, notamment la réaction d'acylation de Friedel-Crafts, qui est une méthode utilisée pour introduire des groupes acyles dans les composés aromatiques .

Ligand pour les complexes métalliques

Il a été utilisé comme ligand pour synthétiser des complexes métalliques avec des métaux tels que Zn (II), Co (II), Cu (II), Ni (II) et Mn (II). Ces complexes peuvent avoir diverses applications, notamment la catalyse et la science des matériaux .

Mécanisme D'action

Target of Action

Related compounds such as profenofos, an organophosphate insecticide, have been found to target the acetylcholinesterase enzyme .

Mode of Action

It’s worth noting that similar compounds like profenofos inhibit the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system in insects, leading to their paralysis and eventual death .

Biochemical Pathways

Related compounds have been shown to affect the gamma-aminobutyric acid (gaba) neurotransmitter, which regulates brain activity .

Pharmacokinetics

The compound’s physical properties, such as its density (15±01 g/cm^3), boiling point (3815±220 °C at 760 mmHg), and molar volume (1957±30 cm^3) suggest that it may have specific pharmacokinetic behaviors .

Result of Action

Related compounds have been shown to cause respiratory failure due to their toxicity .

Action Environment

The compound’s physical properties suggest that it may be influenced by factors such as temperature and pressure .

Propriétés

IUPAC Name |

(4-bromophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCBKESUCSTXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458860 | |

| Record name | 4-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

464190-33-8 | |

| Record name | 4-BROMO-2'-CHLOROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

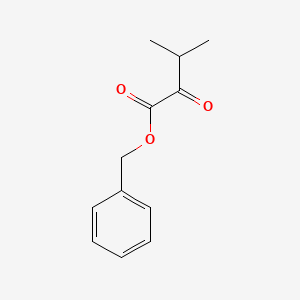

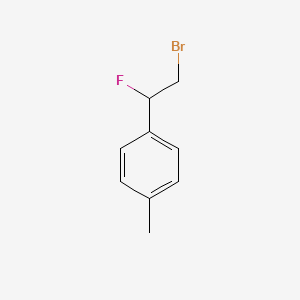

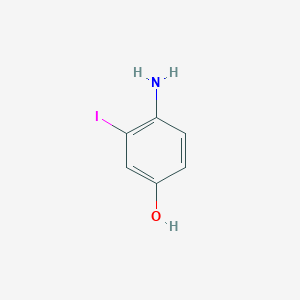

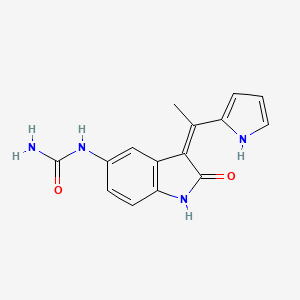

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)